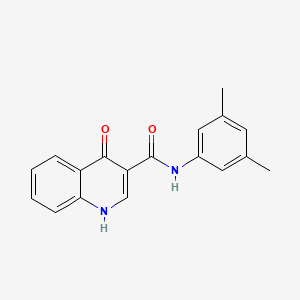
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the class of quinoline carboxamides and is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. In
作用機序
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the activity of AMPA receptors, N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can modulate synaptic plasticity and reduce excitotoxicity, which is the damage caused to neurons by excessive activation of glutamate receptors. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has also been shown to have effects on other ion channels and receptors, including NMDA receptors and GABA receptors.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can reduce the excitability of neurons and modulate synaptic plasticity. In vivo studies have shown that N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can protect against excitotoxicity and reduce the severity of seizures and stroke. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has also been shown to have effects on learning and memory, anxiety, and depression.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of AMPA receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide is also relatively stable and can be stored for long periods of time. However, N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has several limitations, including its high cost and the difficulty of synthesizing it. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide also has limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide on other ion channels and receptors, such as NMDA receptors and GABA receptors, warrant further investigation. Finally, the development of more efficient and cost-effective methods for synthesizing N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide could facilitate its use in a wider range of experiments.
合成法
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylamine with 2-chloroquinoline-3-carboxylic acid, followed by cyclization and subsequent reaction with ammonia. Another method involves the reaction of 3,5-dimethylphenylamine with 2-chloro-4,6-dimethoxyquinoline-3-carboxylic acid, followed by cyclization and reaction with ammonia. The synthesis of N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide requires specialized knowledge and equipment, making it a challenging compound to produce.
科学的研究の応用
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential use in scientific research. It is a potent antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been used to study the role of AMPA receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of other drugs that target AMPA receptors.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)20-18(22)15-10-19-16-6-4-3-5-14(16)17(15)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCJNUMUVTYCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)
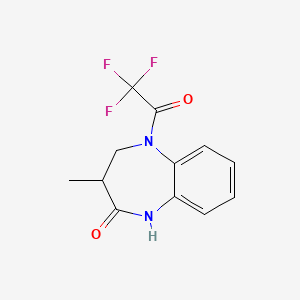
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
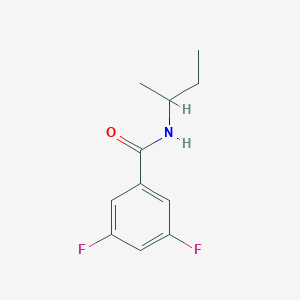
![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)
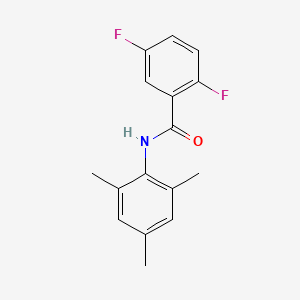
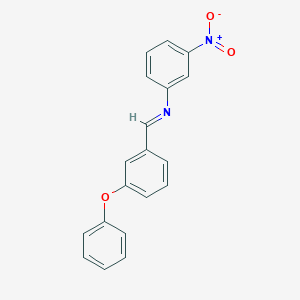

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
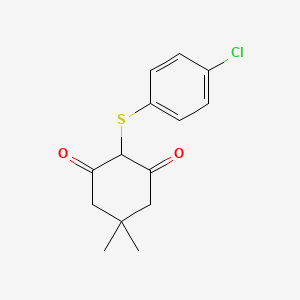
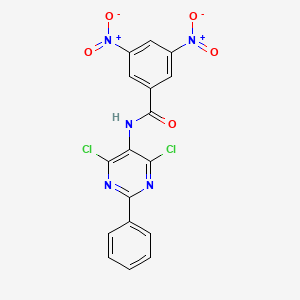
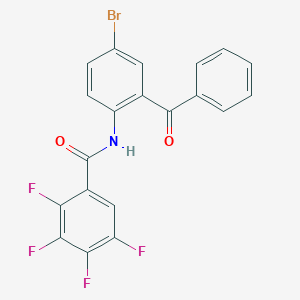
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)